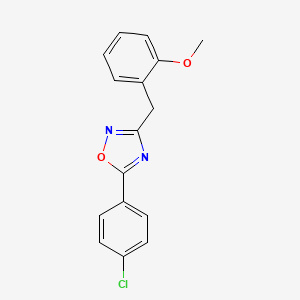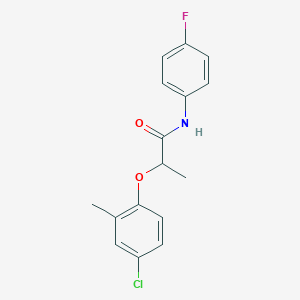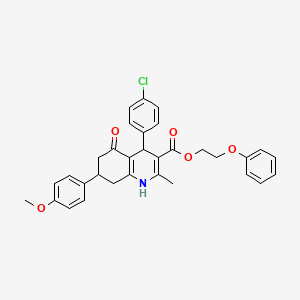
5-(4-chlorophenyl)-3-(2-methoxybenzyl)-1,2,4-oxadiazole
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
5-(4-chlorophenyl)-3-(2-methoxybenzyl)-1,2,4-oxadiazole is a chemical compound that has gained significant attention in recent years due to its potential applications in scientific research. This compound belongs to the family of oxadiazoles, which are known for their diverse biological activities.
科学的研究の応用
5-(4-chlorophenyl)-3-(2-methoxybenzyl)-1,2,4-oxadiazole has been studied extensively for its potential applications in scientific research. One of the major areas of research is its anticancer activity. Studies have shown that this compound exhibits potent cytotoxic effects against various cancer cell lines, including breast, lung, and colon cancer cells.
In addition to its anticancer activity, this compound has also been investigated for its antimicrobial and anti-inflammatory properties. Studies have shown that this compound exhibits significant activity against various bacterial and fungal strains, as well as anti-inflammatory effects in animal models.
作用機序
The mechanism of action of 5-(4-chlorophenyl)-3-(2-methoxybenzyl)-1,2,4-oxadiazole is not fully understood. However, studies have suggested that this compound exerts its cytotoxic effects by inducing apoptosis, a process of programmed cell death. It is also believed to inhibit the activity of certain enzymes that are essential for cancer cell survival.
Biochemical and Physiological Effects
The biochemical and physiological effects of this compound have been studied in various in vitro and in vivo models. Studies have shown that this compound can induce oxidative stress, which leads to the activation of various signaling pathways that regulate cell growth and survival. It has also been shown to modulate the expression of certain genes that are involved in cancer progression.
実験室実験の利点と制限
One of the major advantages of using 5-(4-chlorophenyl)-3-(2-methoxybenzyl)-1,2,4-oxadiazole in lab experiments is its potent anticancer activity. This compound can be used as a lead compound for the development of novel anticancer agents. However, one of the limitations of using this compound is its low solubility in water, which may affect its bioavailability in vivo.
将来の方向性
There are several future directions for the research on 5-(4-chlorophenyl)-3-(2-methoxybenzyl)-1,2,4-oxadiazole. One of the areas of interest is the development of novel analogs with improved anticancer activity and solubility. Another area of research is the investigation of the potential synergistic effects of this compound with other anticancer agents. Additionally, the use of this compound in combination with other therapies, such as radiotherapy and immunotherapy, is also an area of interest.
Conclusion
In conclusion, this compound is a promising compound with potential applications in scientific research. Its potent anticancer activity, antimicrobial and anti-inflammatory properties, and mechanism of action make it an attractive candidate for further investigation. However, more research is needed to fully understand its biochemical and physiological effects and to develop novel analogs with improved properties.
合成法
The synthesis of 5-(4-chlorophenyl)-3-(2-methoxybenzyl)-1,2,4-oxadiazole can be achieved by various methods. One of the commonly used methods involves the reaction of 4-chlorobenzohydrazide with 2-methoxybenzyl bromide in the presence of a base. The resulting intermediate is then treated with cyanogen bromide to yield the final product.
特性
IUPAC Name |
5-(4-chlorophenyl)-3-[(2-methoxyphenyl)methyl]-1,2,4-oxadiazole |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H13ClN2O2/c1-20-14-5-3-2-4-12(14)10-15-18-16(21-19-15)11-6-8-13(17)9-7-11/h2-9H,10H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZPFLMLGFWFUGSQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC=C1CC2=NOC(=N2)C3=CC=C(C=C3)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H13ClN2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
300.74 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![(3aS*,5S*,9aS*)-2-(3-methoxyphenyl)-5-(4,5,6,7-tetrahydro-1,3-benzothiazol-2-yl)hexahydro-7H-pyrrolo[3,4-g]pyrrolizin-1(2H)-one](/img/structure/B5006601.png)
![N-[3-(5,7-dichloro-1,3-benzoxazol-2-yl)phenyl]-2,3-dihydro-1,4-benzodioxine-6-carboxamide](/img/structure/B5006604.png)
![11-methyl-4-(2-nitrobenzyl)-1,2,3,3a,4,5,6,7-octahydro[1,4]diazepino[3,2,1-jk]carbazole](/img/structure/B5006611.png)
![2-ethyl-6-{[4-(methylamino)-6-(4-morpholinyl)-1,3,5-triazin-2-yl]oxy}-3(2H)-pyridazinone](/img/structure/B5006617.png)
![2-[{[2-(2-fluoro-4-methoxyphenyl)-5-methyl-1,3-oxazol-4-yl]methyl}(isopropyl)amino]ethanol](/img/structure/B5006619.png)

![1-{2-[2-(4-methoxyphenoxy)ethoxy]ethoxy}-3-methylbenzene](/img/structure/B5006642.png)
![6-methoxy-N-[3-(4-morpholinyl)propyl]-2-naphthalenesulfonamide](/img/structure/B5006649.png)


![N-[2-hydroxy-3-(4-morpholinyl)propyl]-N-(4-methoxyphenyl)benzenesulfonamide](/img/structure/B5006659.png)

![N-cyclopropyl-2-{[4-phenyl-5-(4-pyridinyl)-4H-1,2,4-triazol-3-yl]thio}acetamide](/img/structure/B5006672.png)
![6-ethyl-1,5-dimethyl-2,3-dihydro-1H-pyrrolo[2,3-b]pyridin-4-amine succinate](/img/structure/B5006690.png)